3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
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Overview
Description
3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused ring system combining an imidazole ring with a pyrrole ring. The presence of a fluorophenyl group adds to its chemical diversity and potential biological activity. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with a suitable amine and a cyclizing agent such as ammonium acetate . The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of isocyanide reagents for the synthesis of imidazole derivatives . These methods are designed to be efficient and yield high-purity products suitable for further applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine: Another fused heterocyclic compound with similar biological activities.
Benzimidazole: Known for its diverse pharmacological properties, including antiviral and anticancer activities.
Imidazo[4,5-b]pyridine: Shares structural similarities and is used in various medicinal applications.
Uniqueness
What sets 3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole apart is its specific fluorophenyl substitution, which can enhance its biological activity and specificity . This unique feature makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C12H11FN2 |
---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C12H11FN2/c13-10-5-3-9(4-6-10)11-8-14-12-2-1-7-15(11)12/h3-6,8H,1-2,7H2 |
InChI Key |
TWOQGVJEOKQKQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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